Chemical and physical properties of Propionaldehyde-2,2-d2
Chemical and physical properties of Propionaldehyde-2,2-d2
An In-Depth Technical Guide to Propionaldehyde-2,2-d2
Abstract
This technical guide provides a comprehensive overview of Propionaldehyde-2,2-d2 (2,2-dideuteriopropanal), a deuterated isotopologue of propionaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis, analytical characterization, and safe handling of this important stable isotope-labeled compound. The strategic placement of deuterium at the C-2 position offers a valuable tool for mechanistic studies, metabolic tracing, and use as an internal standard in quantitative mass spectrometry-based analyses. This guide synthesizes technical data with practical, field-proven insights to facilitate its effective application in a laboratory setting.
Chemical Identity and Molecular Structure
Propionaldehyde-2,2-d2 is a three-carbon aldehyde in which the two hydrogen atoms at the alpha-position (C-2) are replaced with deuterium atoms. This isotopic substitution is key to its utility in various research applications.
The molecular structure is depicted below, highlighting the position of the deuterium labels.
Caption: 2D structure of Propionaldehyde-2,2-d2.
Physicochemical Properties
The introduction of two deuterium atoms results in a slight increase in molecular weight compared to the unlabeled propionaldehyde. While many physical properties are similar, subtle differences arising from the heavier isotope can be observed. The data presented here is compiled from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Weight | 60.09 g/mol | [2][5][6] |
| Physical State | Colorless Liquid | [3] |
| Odor | Pungent, Fruity-like | [3] |
| Density | 0.832 g/mL at 25 °C | [5][6] |
| Melting Point | -81 °C (-114 °F) | [3][5][6] |
| Boiling Point | 46 - 50 °C (115 - 122 °F) | [5][6] |
| Flash Point | -30 °C (-22 °F) (closed cup) | [5][6] |
| Water Solubility | 306 g/L (for unlabeled) | [3] |
| Isotopic Purity | ≥98 atom % D | [5][6] |
| Chemical Purity | ≥96-98% | [3][6][7] |
Synthesis and Purification
Expertise & Experience: The synthesis of Propionaldehyde-2,2-d2 is most practically achieved via the controlled oxidation of its corresponding deuterated alcohol, 1-Propanol-2,2-d2. A common and effective method involves using an acidic dichromate solution. The critical challenge in this synthesis is preventing over-oxidation of the desired aldehyde to the corresponding carboxylic acid (propionic acid-2,2-d2). This is overcome by a specific experimental setup where the more volatile aldehyde product is immediately distilled out of the reaction mixture as it forms, while the less volatile starting alcohol is refluxed back into the flask.
Workflow: Oxidation of 1-Propanol-2,2-d2
Caption: Synthetic workflow for Propionaldehyde-2,2-d2.
Experimental Protocol
Trustworthiness: This protocol is designed as a self-validating system. The success of the synthesis is confirmed at the end by analytical characterization, ensuring the final product meets the required identity and purity specifications.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a distillation head connected to a condenser. The condenser should be set for downward distillation and lead to a receiving flask cooled in an ice bath. This setup is crucial for immediately removing the aldehyde product.[8][9]
-
Reactant Charging: Charge the flask with 1-Propanol-2,2-d2. Begin stirring and heat the alcohol to a gentle boil.
-
Oxidizing Agent Preparation: In a separate beaker, prepare the oxidizing solution by carefully dissolving potassium dichromate (K₂Cr₂O₇) in water and slowly adding concentrated sulfuric acid with cooling.
-
Controlled Addition: Add the oxidizing solution dropwise from the dropping funnel into the boiling, stirred alcohol. The rate of addition must be carefully controlled to maintain a steady distillation of the product without allowing the reaction to become too vigorous. The heat of the exothermic reaction will help drive the distillation.
-
Distillation and Collection: The Propionaldehyde-2,2-d2, having a boiling point of approximately 48°C, will distill from the reaction mixture and be collected in the ice-cooled receiver.[9] The unreacted propanol (BP ~97°C) will remain in the flask.
-
Reaction Completion: After the addition is complete, continue heating the reaction mixture for a short period (e.g., 15-20 minutes) to ensure all the formed aldehyde has distilled over.[8]
-
Drying: Transfer the collected distillate to a clean flask and add a small amount of anhydrous sodium sulfate or magnesium sulfate to remove residual water. Allow it to stand for 20-30 minutes with occasional swirling.
-
Final Purification: Perform a final fractional distillation of the dried liquid. Collect the fraction boiling between 46-50°C. This step is vital to separate the product from any unreacted starting material or byproducts.
Analytical Characterization
The identity, isotopic enrichment, and chemical purity of the final product must be confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides a clear confirmation of the structure.
-
Expected Spectrum:
-
A triplet at ~1.1 ppm (3H), corresponding to the methyl (CH₃) protons, coupled to the adjacent CD₂ group (note: coupling to deuterium, a spin-1 nucleus, results in a 1:1:1 triplet).
-
A singlet at ~9.7 ppm (1H), corresponding to the aldehydic proton (CHO).
-
-
Causality: The absence of a signal around ~2.4 ppm, where the methylene (CH₂) protons of unlabeled propionaldehyde would appear, confirms the successful deuteration at the C-2 position.[10][11]
-
-
¹³C NMR: The carbon spectrum will show three distinct signals corresponding to the three carbon atoms in the molecule. The signal for the C-2 carbon will show coupling to deuterium.
-
²H NMR: The deuterium NMR spectrum will show a single resonance corresponding to the deuterons at the C-2 position, confirming the location of the isotopic label.
Infrared (IR) Spectroscopy
-
Expected Spectrum:
-
A strong, characteristic C=O stretching absorption band between 1720-1740 cm⁻¹.[12]
-
C-H stretching vibrations for the methyl and aldehyde groups around 2800-3000 cm⁻¹.[12]
-
The key diagnostic feature will be the presence of C-D stretching bands around 2100-2200 cm⁻¹, which replace the C-H stretching bands of the C-2 methylene group found in the unlabeled compound.[13][14][15]
-
The region from ~400-1500 cm⁻¹ serves as a fingerprint region for the molecule.[12]
-
Mass Spectrometry (MS)
-
Expected Spectrum:
-
Molecular Ion (M⁺•): The electron ionization (EI) mass spectrum will show a molecular ion peak at m/z = 60.[5][6] This is two mass units higher than the molecular ion of unlabeled propionaldehyde (m/z = 58), directly confirming the incorporation of two deuterium atoms.[16]
-
Fragmentation: Key fragment ions will also be shifted by two mass units if they retain the CD₂ group. For example, the loss of a methyl radical (•CH₃) would yield a fragment at m/z = 45 ([CD₂CHO]⁺), whereas in the unlabeled compound this fragment appears at m/z = 43. This predictable mass shift is fundamental to its use in tracer studies.
-
Handling, Storage, and Safety
Authoritative Grounding: Propionaldehyde-2,2-d2 is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated area or fume hood.[3]
-
Hazards:
-
Flammability: Highly flammable liquid and vapor. It has a very low flash point and can form explosive mixtures with air. Keep away from all sources of ignition.[3][5][17][18]
-
Health: Harmful if swallowed or inhaled. Causes skin irritation and serious eye damage. May cause respiratory tract irritation.[2][3][5]
-
-
Personal Protective Equipment (PPE):
-
Storage:
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, strong bases, and strong acids.[3][17]
Applications in Research and Development
The primary value of Propionaldehyde-2,2-d2 lies in its identity as a stable isotope-labeled compound.
-
Internal Standard: It is an ideal internal standard for quantitative analysis of unlabeled propionaldehyde by GC-MS or LC-MS. It co-elutes with the analyte but is distinguished by its higher mass, allowing for accurate quantification even with sample loss during preparation.
-
Mechanistic Studies: The C-D bonds at the alpha-position are stronger than C-H bonds. This kinetic isotope effect can be used to probe reaction mechanisms where the cleavage of a bond at this position is the rate-determining step.
-
Metabolic Tracing: In drug development and toxicology, it can be used to trace the metabolic fate of molecules containing a propionaldehyde moiety. By tracking the deuterated fragment, researchers can identify metabolites and elucidate metabolic pathways.
References
-
Propionaldehyde-2,2-d2 | C3H6O | CID 12201346. PubChem, National Institutes of Health. [Link]
-
ICSC 0550 - PROPIONALDEHYDE. International Labour Organization. [Link]
-
Propionaldehyde Safety Data Sheet. OQ Chemicals. [Link]
-
Propionaldehyde Synthesis Procedure. Organic Syntheses. [Link]
-
Infrared Spectrum of Propanal. Doc Brown's Advanced Organic Chemistry. [Link]
-
Mass Spectrum of Propanal. Doc Brown's Advanced Organic Chemistry. [Link]
-
Propionaldehyde Properties. Sciencemadness Wiki. [Link]
-
Propionaldehyde infrared cross-sections and band strengths. University of Central Florida STARS. [Link]
-
Synthesis of propionaldehyde. PrepChem.com. [Link]
-
PROPIONALDEHYDE. Ataman Kimya. [Link]
-
Propionaldehyde. Wikipedia. [Link]
-
Propionaldehyde infrared cross-sections and band strengths. ResearchGate. [Link]
-
The evolution of propionaldehyde obtained from GC, 1D NMR and 2D CS-NMR analysis. ResearchGate. [Link]
-
Gas-phase oxidation of aldehydes in the low-temperature region: I—Propanal and propanal-2,2-d2. ScienceDirect. [Link]
-
Propanal, an interstellar aldehyde – first infrared band strengths and other properties of the amorphous and crystalline forms. NASA Astrophysics Data System. [Link]
-
Propanal IR Spectrum. NIST Chemistry WebBook. [Link]
-
Propanal Mass Spectrum. NIST Chemistry WebBook. [Link]
-
Propanal, 2,2-dimethyl-. NIST Chemistry WebBook. [Link]
Sources
- 1. Propionaldehyde-2,2-d2 | CAS 39493-21-5 | LGC Standards [lgcstandards.com]
- 2. Propionaldehyde-2,2-d2 | C3H6O | CID 12201346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. Propionaldehyde-2,2-d2 D 98atom 39493-21-5 [sigmaaldrich.com]
- 6. Propionaldehyde-2,2-d2 D 98atom 39493-21-5 [sigmaaldrich.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Propionaldehyde - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Propionaldehyde(123-38-6) 1H NMR [m.chemicalbook.com]
- 12. infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. "Propionaldehyde infrared cross-sections and band strengths" [stars.library.ucf.edu]
- 14. researchgate.net [researchgate.net]
- 15. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 16. mass spectrum of propanal fragmentation pattern of m/z m/e ions for analysis and identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. ICSC 0550 - PROPIONALDEHYDE [chemicalsafety.ilo.org]
- 19. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
